N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide
Description
N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, an oxane ring, and a carboxamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c25-21(19-8-1-3-12-27-19)23-17-6-5-7-18(14-17)24(15-16-10-11-16)22(26)20-9-2-4-13-28-20/h5-7,14,16,19-20H,1-4,8-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNNUKOWRXWIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=CC=C2)N(CC3CC3)C(=O)C4CCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the oxane ring. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropylmethyl bromide, oxane derivatives, and amine catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
Scientific Research Applications
N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins and enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carboxamide derivatives and cyclopropylmethyl-containing molecules. Examples include:
- N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxylate
- N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxylamide
Uniqueness
What sets N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
